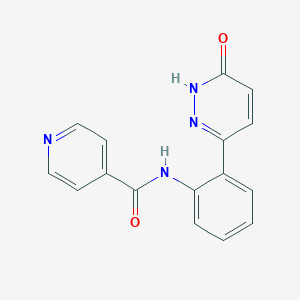

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It has been identified in a series of compounds that are significantly more selective for the thyroid hormone receptor β (THR-β) than earlier analogues . This compound has been evaluated for its anticonvulsant activity and muscle relaxant activity .

Synthesis Analysis

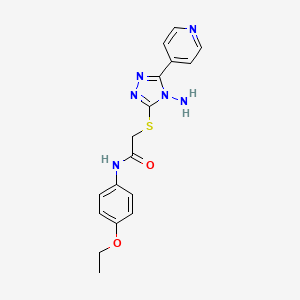

The synthesis of this compound involves a series of reactions . The compound was synthesized and characterized as part of a series of 2- (2- (3- (4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1 ( 4H )yl)acetyl)hydrazine carbothioamide and 2- ( (5-amino-1,3,4-thiadiazol-2-yl)methyl)-6- (4-chlorophenyl)-4,5-dihydropyridazin-3 ( 2H )-one derivatives .Molecular Structure Analysis

The molecular structure of “N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide” is complex. It contains a pyridazinone nucleus, which is a heterocyclic compound containing a six-membered ring made up of four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions include the addition of a cyanoazauracil substituent which improved both the potency and selectivity .科学的研究の応用

Antimycobacterial Activity

LK-60: and its analogs have demonstrated significant antimycobacterial activity. Through structure-based virtual screening and computationally guided design, researchers identified these novel scaffold derivatives. Notably, compounds LK-60 and LK-75 effectively suppress the proliferation of Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μM. These MIC values are comparable to isoniazid and superior to the phase II candidate TBA-7371 (MIC Mtb = 12.5 μM). LK-60 stands out as the most active DprE1 inhibitor derived from computer-aided drug design (CADD) to date. Further studies confirmed their high affinity to DprE1, safety profiles for gut microbiota and human cells, and synergy effects with other anti-TB drugs like rifampicin or ethambutol .

Matrix Metalloproteinase (MMP) Inhibition

In a different context, novel derivatives of 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide have been designed and synthesized. These compounds exhibit potent and highly selective inhibition of MMP-13 (matrix metalloproteinase 13). MMPs play crucial roles in tissue remodeling and are implicated in various diseases, including cancer and arthritis. The inhibition of MMPs is an active area of research, and compounds like these hold promise for therapeutic interventions .

Antimicrobial Properties

Beyond tuberculosis, LK-60 derivatives may have broader antimicrobial applications. Their unique chemical scaffold and activity against mycobacteria suggest potential efficacy against other bacterial pathogens. Further investigations are needed to explore their spectrum of activity and safety profiles .

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a therapeutic target for hyperuricemia-associated diseases, including gout. Recently, a series of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) were reported as XO inhibitors (XOIs) with remarkable activities. While not directly related to LK-60 , this highlights the broader utility of similar chemical scaffolds in drug discovery .

Structure-Activity Relationship Studies

Researchers continue to explore the structure-activity relationship (SAR) of LK-60 derivatives. By modifying specific functional groups, they aim to enhance potency, selectivity, and safety profiles. These SAR studies contribute valuable insights for drug optimization .

Potential Clinical Applications

Given the promising antimycobacterial activity and favorable safety profiles, LK-60 derivatives could find applications in clinical settings. However, further preclinical and clinical studies are necessary to validate their efficacy, pharmacokinetics, and safety .

作用機序

Target of Action

The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .

Mode of Action

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide acts as an agonist at the THR-β . This means it binds to the receptor and activates it, leading to a series of biochemical reactions. The compound has been found to be significantly more selective for THR-β than for the thyroid hormone receptor α (THR-α), which mediates adverse effects such as cardiac effects .

Biochemical Pathways

Upon activation of the THR-β, N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide influences the regulation of gene transcription . This can lead to changes in the expression of genes involved in lipid metabolism, thereby affecting lipid levels in the body .

Pharmacokinetics

In studies with healthy volunteers, once daily oral doses of 50 mg or higher given for 2 weeks resulted in decreased LDL cholesterol (LDL-C) and triglycerides (TG) .

Result of Action

The activation of THR-β by N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide leads to a decrease in LDL cholesterol and triglycerides . This can have beneficial effects on lipid levels and potentially contribute to the treatment of dyslipidemia .

将来の方向性

The compound has shown promising results in preclinical models and has potential for further development . It has been used in clinical trials for the treatment of dyslipidemia . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and conducting more extensive safety and efficacy trials.

特性

IUPAC Name |

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c21-15-6-5-14(19-20-15)12-3-1-2-4-13(12)18-16(22)11-7-9-17-10-8-11/h1-10H,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFFHUXQSPEKLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2801766.png)

![Triethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,1,2-ethanetricarboxylate](/img/structure/B2801767.png)

![N~3~-(3,4-dimethoxyphenethyl)-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2801772.png)

![N-(4-butylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801773.png)

![Tert-butyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2801776.png)

![trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride](/img/structure/B2801778.png)